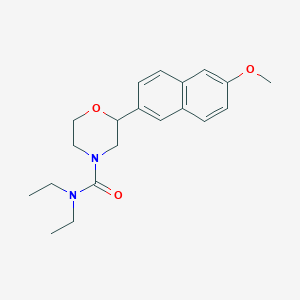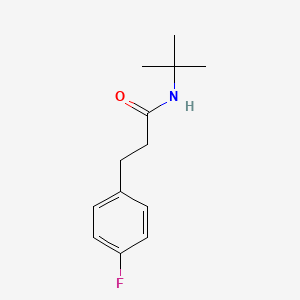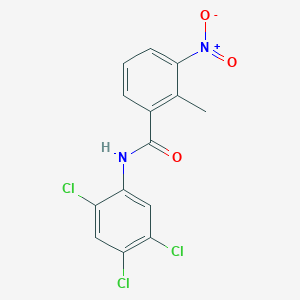
N,N-diethyl-2-(6-methoxy-2-naphthyl)morpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-(6-methoxy-2-naphthyl)morpholine-4-carboxamide, also known as UMB 425, is a chemical compound that belongs to the class of morpholine carboxamides. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. UMB 425 has gained significant attention in the scientific community due to its potential applications in the treatment of type 2 diabetes and other metabolic disorders.
作用机制
N,N-diethyl-2-(6-methoxy-2-naphthyl)morpholine-4-carboxamide 425 acts as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This results in increased insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and adipose tissue. This compound 425 has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
This compound 425 has been shown to have a range of biochemical and physiological effects in various cell and animal models. These include improved insulin sensitivity, increased glucose uptake, reduced hepatic glucose production, and improved lipid metabolism. This compound 425 has also been shown to reduce inflammation and oxidative stress, which are key contributors to the development of metabolic disorders.
实验室实验的优点和局限性
N,N-diethyl-2-(6-methoxy-2-naphthyl)morpholine-4-carboxamide 425 has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of PTP1B, with minimal off-target effects. It is also stable and easy to synthesize, making it suitable for large-scale production. However, this compound 425 has some limitations, including its relatively short half-life and poor solubility in aqueous solutions. These factors need to be taken into account when designing experiments using this compound 425.
未来方向
There are several potential future directions for research on N,N-diethyl-2-(6-methoxy-2-naphthyl)morpholine-4-carboxamide 425. These include:
1. Optimization of the synthesis process to improve yields and purity.
2. Development of novel formulations to improve solubility and stability.
3. Investigation of the long-term effects of this compound 425 on glucose homeostasis and metabolic function.
4. Evaluation of the potential side effects and toxicity of this compound 425 in animal models.
5. Development of this compound 425 analogs with improved pharmacokinetic properties and selectivity.
6. Clinical trials to evaluate the efficacy and safety of this compound 425 in humans with type 2 diabetes and other metabolic disorders.
In conclusion, this compound 425 is a promising compound with potential applications in the treatment of type 2 diabetes and other metabolic disorders. Its potent and selective inhibition of PTP1B makes it a valuable tool for investigating the role of this enzyme in insulin signaling and glucose homeostasis. Further research is needed to fully understand the potential of this compound 425 as a therapeutic agent and to address the limitations associated with its use in laboratory experiments.
合成方法
The synthesis of N,N-diethyl-2-(6-methoxy-2-naphthyl)morpholine-4-carboxamide 425 involves a multi-step process that starts with the reaction of 6-methoxy-2-naphthaldehyde with diethylamine to form the corresponding imine. This intermediate is then reacted with morpholine and chloroacetyl chloride to give the desired product, this compound 425. The synthesis of this compound 425 has been optimized to obtain high yields and purity, making it suitable for various scientific applications.
科学研究应用
N,N-diethyl-2-(6-methoxy-2-naphthyl)morpholine-4-carboxamide 425 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by this compound 425 has been shown to improve insulin sensitivity and glucose uptake in vitro and in vivo. This compound 425 has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity. These findings suggest that this compound 425 has the potential to be developed as a novel therapeutic agent for metabolic disorders.
属性
IUPAC Name |
N,N-diethyl-2-(6-methoxynaphthalen-2-yl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-4-21(5-2)20(23)22-10-11-25-19(14-22)17-7-6-16-13-18(24-3)9-8-15(16)12-17/h6-9,12-13,19H,4-5,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYUUNCKXWGFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCOC(C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-methylphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]propanamide](/img/structure/B5368623.png)
![N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B5368640.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide](/img/structure/B5368648.png)
![diethyl 5-[(methylsulfonyl)amino]isophthalate](/img/structure/B5368656.png)

![3-[2-(4-fluorophenyl)ethyl]-1-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5368667.png)
![ethyl 2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)-1,3-oxazole-4-carboxylate](/img/structure/B5368673.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5368678.png)
![ethyl [5-({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5368686.png)
![2-{[4-allyl-5-(5-bromo-2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5368697.png)

![1-{5-fluoro-2-methyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5368710.png)
![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5368711.png)
